3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine
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Overview
Description
3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a methoxy group, and a sulfonyl-substituted pyrrolidine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl intermediate: This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation and Curtius rearrangement to obtain the desired intermediate.
Synthesis of the pyrrolidine derivative: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, followed by cyclization to form the pyrrolidine ring.
Coupling with 6-methoxypyridazine: The final step involves the coupling of the pyrrolidine derivative with 6-methoxypyridazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize side reactions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Chemical Research: The compound serves as a model for studying the reactivity and properties of similar structures.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core structure and exhibit similar reactivity and properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents, which may have comparable biological activities.
Methoxypyridazine derivatives:
Uniqueness
The uniqueness of 3-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methoxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-23-16-4-5-17(19-18-16)26-12-6-7-20(11-12)27(21,22)13-2-3-14-15(10-13)25-9-8-24-14/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFURZMQTCQJEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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